![molecular formula C12H19BrN2S B6337324 {[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 125988-33-2](/img/structure/B6337324.png)
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Description
The compound “{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide” has a CAS Number of 125988-33-2 . Its molecular formula is C12H19BrN2S and it has a molecular weight of 303.26 .
Physical and Chemical Properties Unfortunately, detailed physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Chemiluminescence Studies
Research on sulfanyl-substituted compounds, closely related to "{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide," has led to the development of compounds that exhibit base-induced chemiluminescence. These compounds, including sulfanyl-substituted bicyclic dioxetanes, have been synthesized and analyzed for their thermal stability and light-emitting properties upon decomposition, showing potential for applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Pharmaceutical Research
In the pharmaceutical field, derivatives similar to "{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide" have been synthesized and evaluated for their inhibitory activities against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), showing potential as therapeutic agents for inflammatory diseases (Venkatesan et al., 2004).
Coordination Chemistry
Studies on dinucleating P2N2S ligands have led to the preparation and characterization of cationic palladium complexes, showcasing the versatility of sulfur-containing compounds in forming complex structures with potential applications in catalysis and material science (Siedle et al., 2007).
Drug-Drug Salt Synthesis
Research on combining antidiabetic drugs has led to the creation of drug-drug salts, aiming to improve pharmaceutical properties such as solubility and stability. This approach can lead to the development of more effective and patient-friendly medication forms (Jia et al., 2019).
Green Chemistry
In the realm of green chemistry, the high nucleophilicity of certain ions in ionic liquids has been utilized for the regeneration of phenols from ethers, demonstrating an environmentally friendly method for chemical transformations (Boovanahalli et al., 2004).
properties
IUPAC Name |
(4-tert-butylphenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.BrH/c1-12(2,3)10-6-4-9(5-7-10)8-15-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPFDDNRVMQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide |
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